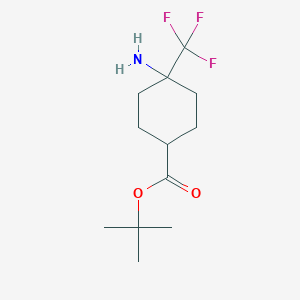

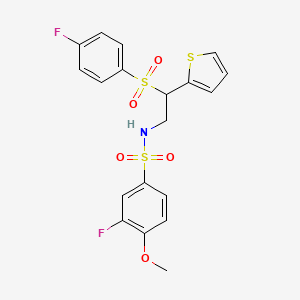

![molecular formula C22H20N2O4S B2668429 N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide CAS No. 866157-28-0](/img/structure/B2668429.png)

N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide” is a chemical compound with the molecular formula C21H17BrN2O4S . It is related to a class of compounds that are selective inhibitors of the Dopamine D2 receptor .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a dibenzo[b,f][1,4]oxazepin ring system at its core. This core is substituted with an acetyl group at the 10-position and a 4-methylbenzenesulfonamide group at the 2-position .科学的研究の応用

Enzyme Inhibition and Drug Development

N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide has been explored in the development of enzyme inhibitors, particularly as carbonic anhydrase inhibitors. These inhibitors are crucial in therapeutic applications, including treating glaucoma, neurological disorders, and certain types of tumors. A study by Sapegin et al. (2018) demonstrates that primary sulfonamide functionality in such compounds enables the construction of [1,4]oxazepine rings, acting as a zinc-binding group in enzyme inhibition (Sapegin et al., 2018).

Antimicrobial and Antiproliferative Properties

Research has shown that derivatives of this compound possess significant antimicrobial and antiproliferative activities. A study by Abd El-Gilil (2019) found that certain derivatives displayed potent cytotoxic activity against human cell lines, including lung and liver carcinoma cells, and exhibited significant antimicrobial activity (Abd El-Gilil, 2019).

Catalytic Reactions and Synthesis

The compound is also relevant in catalytic reactions, particularly in the synthesis of chiral derivatives. Munck et al. (2017) reported its use in the catalytic enantioselective aza-Reformatsky reaction, leading to the synthesis of chiral derivatives with high yields and enantioselectivities. This process is important in the production of pharmaceuticals and fine chemicals (Munck et al., 2017).

Heterocyclic Compound Synthesis

Furthermore, its derivatives are used in synthesizing various heterocyclic compounds. Kumar et al. (2007) illustrated its use in efficiently synthesizing dibenzoxepino-fused heterocycles, which are valuable in medicinal chemistry (Kumar et al., 2007).

Antiinflammatory Properties

Research has also explored its antiinflammatory properties. Ackrell et al. (1978) synthesized derivatives that showed high antiinflammatory activity and a low gastric irritation liability, suggesting potential therapeutic applications in treating inflammation (Ackrell et al., 1978).

作用機序

特性

IUPAC Name |

N-(5-acetyl-6H-benzo[b][1,4]benzoxazepin-8-yl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c1-15-7-10-19(11-8-15)29(26,27)23-18-9-12-21-17(13-18)14-24(16(2)25)20-5-3-4-6-22(20)28-21/h3-13,23H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBXAUQCPJUDQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,2-diphenylacetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2668351.png)

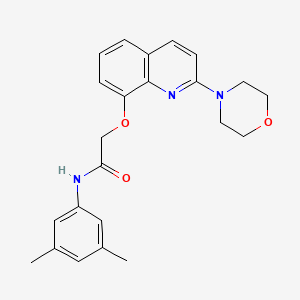

![3-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyrazine-2-carbonitrile](/img/structure/B2668355.png)

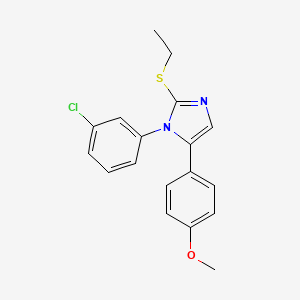

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide](/img/structure/B2668360.png)

![Methyl 5,5,7,7-tetramethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2668361.png)

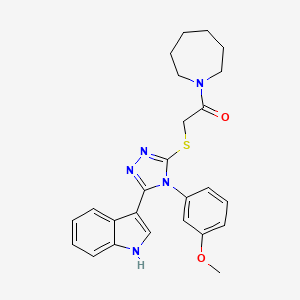

![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2668364.png)

![5-(2-Chlorophenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2668366.png)